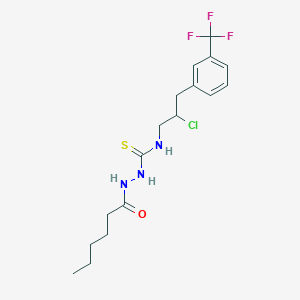![molecular formula C24H17F3O2S B2601194 Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 866017-28-9](/img/structure/B2601194.png)
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone is a chemical compound with the molecular formula C24H17F3O2S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzofuran ring attached to a phenyl group via a methanone linkage. Additionally, it has a trifluoromethyl group attached to a benzyl group, which is further linked to the molecule via a sulfanyl group .Scientific Research Applications
Antimicrobial Activity
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone and its derivatives have been extensively studied for their antimicrobial properties. Compounds synthesized from this class have shown significant antibacterial and antifungal activities. For instance, Ashok et al. (2017) developed new substituted methanones which were screened for their antibacterial and antifungal properties, demonstrating promising results in combating microbial infections (Ashok, D., Ziauddin, M., Lakshmi, B., & Sarasija, M., 2017). Similarly, Kenchappa et al. (2016) synthesized novel benzofuran derivatives which were evaluated and showed potent antimicrobial activity, highlighting the potential of these compounds in antimicrobial drug development (Kenchappa, R., Bodke, Y., Telkar, S., Sindhe, M. A., & Giridhar, M., 2016).
Biological Activity Beyond Antimicrobial
Beyond antimicrobial applications, the derivatives of Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone have also shown other biological activities. Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives, demonstrating herbicidal and insecticidal activities, expanding the potential applications of these compounds in agricultural sciences (Wang, B., Wu, J., Liu, Q., Li, Y., Song, H., & Li, Z., 2015).
Role in Probe Development for β-Amyloid Plaques
Furthermore, these compounds have been explored in the context of neurodegenerative diseases. Cui et al. (2011) synthesized and evaluated benzofuran-2-yl(phenyl)methanone derivatives as probes for β-amyloid plaques, a hallmark of Alzheimer's disease. This study suggests the potential of these derivatives in developing diagnostic tools for neurodegenerative diseases (Cui, M., Ono, M., Kimura, H., Liu, B., & Saji, H., 2011).
Chemical and Structural Analysis
In addition to their biological activities, studies have also focused on the chemical and structural aspects of these compounds. For instance, Huang et al. (2021) provided a detailed crystal structure and DFT study of specific methanone compounds, offering insights into their physicochemical properties and molecular structures (Huang, P., Yang, Z., Wu, Q., Yang, D., Chen, J., Chai, H., & Zhao, C., 2021).
properties
IUPAC Name |
phenyl-[3-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1-benzofuran-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3O2S/c25-24(26,27)18-10-6-7-16(13-18)14-30-15-20-19-11-4-5-12-21(19)29-23(20)22(28)17-8-2-1-3-9-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCFYTMABYDGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

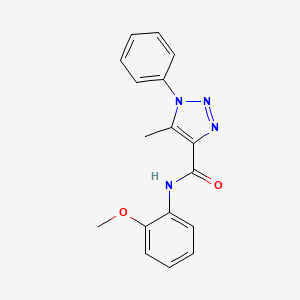
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/no-structure.png)
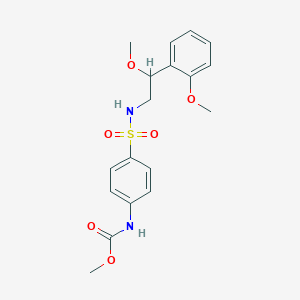
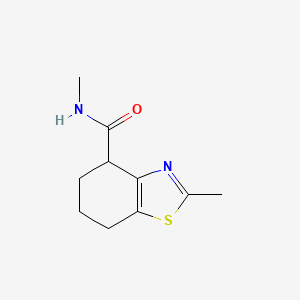


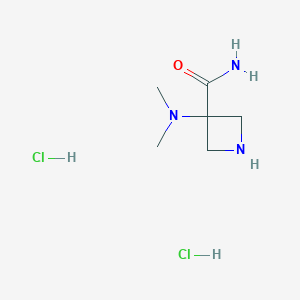
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2601121.png)
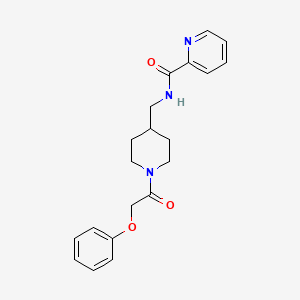
![2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2601124.png)
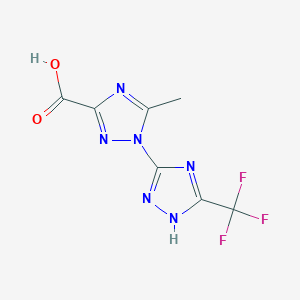
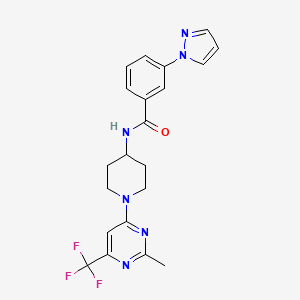
![Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2601127.png)
